6-Chloro-9-undecyl-9H-purine is a purine derivative characterized by the presence of a chlorine atom at the 6-position and an undecyl chain at the 9-position of the purine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry.
The compound is classified under purine analogs, which are known for their roles in nucleic acid metabolism and as inhibitors of various biological processes. The specific Chemical Abstracts Service (CAS) number for 6-Chloro-9-undecyl-9H-purine is 2346-74-9. It is often studied for its potential cytotoxic properties against cancer cells and its ability to act as a precursor in the synthesis of other bioactive compounds .
The synthesis of 6-Chloro-9-undecyl-9H-purine typically involves several steps, including:
Technical details may include reaction conditions such as temperature, solvent choice (often dimethylformamide or dimethyl sulfoxide), and reaction time, which are critical for optimizing yield and purity .
The molecular structure of 6-Chloro-9-undecyl-9H-purine can be represented as follows:
The structure features a purine ring system with a chlorine substituent at the 6-position and a long undecyl chain at the 9-position, which influences its solubility and biological activity. The presence of these substituents plays a significant role in its interaction with biological targets .
6-Chloro-9-undecyl-9H-purine can undergo various chemical reactions due to its reactive sites:
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or specificity towards certain biological targets .
The mechanism of action for 6-Chloro-9-undecyl-9H-purine primarily involves its role as an inhibitor in nucleic acid synthesis. The compound is thought to mimic natural purines, thereby interfering with DNA and RNA synthesis processes. This inhibition can lead to:
Data from studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
The physical properties of 6-Chloro-9-undecyl-9H-purine include:
Chemical properties include:
Quantitative data on these properties aids in predicting behavior in biological systems and during synthetic processes .
6-Chloro-9-undecyl-9H-purine has several applications in scientific research:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The synthesis of 6-chloro-9-undecyl-9H-purine relies on regioselective N9-alkylation of 6-chloropurine (CAS 87-42-3), a versatile purine scaffold recognized for its antitumor properties and utility as a chemical intermediate [1] [7]. Achieving N9 selectivity is critical due to the competing reactivity at N7 and N3 positions, which becomes particularly challenging with sterically demanding alkyl groups like undecyl. Two principal alkylation methodologies dominate:
Table 1: Alkylation Reagent Efficiency for N9-Undecyl Derivatization
| Alkylating Agent | Solvent | Base/Catalyst | N9 Selectivity (%) |
|---|---|---|---|
| 1-Bromoundecane | DMF | K₂CO₃ | 35% |
| 1-Bromoundecane | Acetonitrile | DBU | 40% |
| 1-Iodoundecane | DCE/H₂O (PTC) | TBAB/NaOH | 75% |
| 1-Bromoundecane | Toluene | NaH | 28% |
The introduction of the undecyl chain necessitates optimization to address steric hindrance and solubility limitations. Key parameters include:
Table 2: Optimization Parameters for Undecyl Chain Installation
| Parameter | Condition | Yield Improvement | Key Observation |
|---|---|---|---|
| Temperature | 100°C vs. 25°C | +33% N9 yield | Higher decomposition risk |
| Reaction Time | 72h vs. 24h | +28% conversion | Plateau after 60h |
| Catalyst (SnCl₄) | 2.1 equiv vs. none | +52% N9 selectivity | Requires N-silylation pretreatment |
| Solvent (DCE) | vs. DMF | +12% regioselectivity | Reduced emulsion in PTC systems |
Protecting groups mitigate polyalkylation during N9 functionalization. Three strategies demonstrate variable efficacy:
N7 alkylation remains a primary impurity (15-30%), detectable via NMR downfield shifts of H8 (δ 8.2 ppm for N7 vs. δ 8.8 ppm for N9 isomers) [2].
Scaling 6-chloropurine undecylation faces three key hurdles:
Table 3: Scalability Impact on Synthesis Efficiency
| Scale | Purification Method | Max. Yield | Primary Impurity |
|---|---|---|---|
| <10g | Recrystallization | 85% | N7-alkylate (8%) |
| 10-100g | Flash Chromatography | 70% | 6-Hydroxypurine (12%) |
| >100g | Centrifugal Partition | 55% | Diundecyl adduct (18%) |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: